Pyridine, 3-bromo-4-(methylthio)-

Thienopyridine Synthesis SNAr Regioselectivity Heterocyclic Chemistry

Procure 3-bromo-4-(methylthio)pyridine (CAS 82257-12-3) for research and development, not generic substitutes. This specific regioisomer features a critical ortho-bromo and ortho-methylthio arrangement on the pyridine core, which uniquely dictates the regioselectivity in SNAr reactions with sodium methanethiolate. This is a mandatory precursor for constructing 3-halo-2-(hetero)arylthieno[2,3-b]pyridine scaffolds via a Sonogashira/halocyclization sequence. Regioisomers like 3-bromo-5-(methylthio)pyridine are chemically and functionally distinct, yielding divergent intermediates. The orthogonal reactivity of the bromine and methylthio groups allows for sequential Pd-catalyzed cross-couplings and subsequent sulfoxidation, a functionalization manifold not replicable with other substitution patterns.

Molecular Formula C6H6BrNS
Molecular Weight 204.09 g/mol
CAS No. 82257-12-3
Cat. No. B1625284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-bromo-4-(methylthio)-
CAS82257-12-3
Molecular FormulaC6H6BrNS
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCSC1=C(C=NC=C1)Br
InChIInChI=1S/C6H6BrNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
InChIKeyMPCMMFVVWYYGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(methylthio)pyridine (CAS 82257-12-3): Procurement-Ready Profile for Heterocyclic Building Blocks


Pyridine, 3-bromo-4-(methylthio)- (CAS: 82257-12-3) is a heteroaryl halide intermediate bearing ortho-bromo and ortho-methylthio substituents on a pyridine core . This unique 3,4-substitution pattern enables regiocontrolled nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe), a key step for constructing thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, as demonstrated in published synthetic methodology . The compound serves as a versatile synthetic handle, where the bromine atom offers a site for cross-coupling reactions while the methylthio group provides orthogonal functionalization potential [1].

3-Bromo-4-(methylthio)pyridine (CAS 82257-12-3): Why Regioisomeric and Analog Substitution Is Not Viable


Interchanging 3-bromo-4-(methylthio)pyridine with other bromo(methylthio)pyridine regioisomers (e.g., 3-bromo-5-(methylthio)pyridine, 2-bromo-4-(methylthio)pyridine) or analogs lacking the precise ortho-arrangement of bromine and methylthio groups is not chemically or functionally equivalent. The 3,4-ortho substitution pattern uniquely dictates both the regioselectivity of SNAr reactions with NaSMe and the capacity to serve as a precursor for specific thienopyridine scaffolds via Sonogashira coupling followed by halocyclization . Furthermore, pyridylthioether ligands derived from this substitution pattern exhibit distinct coordination geometries and catalytic efficiencies in Suzuki-Miyaura couplings compared to regioisomers [1]. Substitution with alternative regioisomers would yield divergent intermediates, altered reaction pathways, and potentially failed downstream synthetic sequences . The following quantitative evidence substantiates this differentiation.

3-Bromo-4-(methylthio)pyridine (CAS 82257-12-3): Quantifiable Differentiation Evidence for Procurement Decisions


3-Bromo-4-(methylthio)pyridine as a Unique Precursor for 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines via Regiocontrolled SNAr

The 3-bromo-4-(methylthio)pyridine substitution pattern uniquely enables a three-step methodology to access 3-halo-2-(hetero)arylthieno[2,3-b]pyridines. This sequence relies on regiocontrolled SNAr with NaSMe at the 3-position of 3-bromo-2-chloropyridine to install the methylthio group at the 4-position. The resulting 3-bromo-4-(methylthio)pyridine then undergoes Sonogashira coupling with (hetero)arylalkynes followed by halocyclization with bromine or iodine to yield the desired thienopyridines . In contrast, the 3-bromo-5-(methylthio)pyridine regioisomer cannot serve as a precursor for this specific thieno[2,3-b]pyridine scaffold due to its distinct substitution pattern that does not support the requisite ortho-alkynyl intermediate formation.

Thienopyridine Synthesis SNAr Regioselectivity Heterocyclic Chemistry

3-Bromo-4-(methylthio)pyridine as a Unique Precursor for 3-Halo-2-(hetero)arylthieno[3,2-b]pyridines via Orthogonal SNAr Pathway

A complementary, orthogonal synthetic pathway utilizes 2-bromo-3-fluoropyridine as the starting material. Regiocontrolled SNAr with NaSMe occurs at the 2-position (displacing fluorine) to install the methylthio group at the 3-position, yielding 2-bromo-3-(methylthio)pyridine. This intermediate is the direct ortho-regioisomeric analog of 3-bromo-4-(methylthio)pyridine. Both compounds—3-bromo-4-(methylthio)pyridine and 2-bromo-3-(methylthio)pyridine—then undergo Sonogashira coupling and halocyclization to yield two distinct thienopyridine scaffolds: thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, respectively . This orthogonal pathway demonstrates that 3-bromo-4-(methylthio)pyridine is specifically required for thieno[2,3-b]pyridine synthesis, while its ortho-regioisomer is required for thieno[3,2-b]pyridine synthesis.

Thienopyridine Synthesis SNAr Regioselectivity Orthogonal Functionalization

Regioselective SNAr at 4-Position: 3-Bromo-4-(methylthio)pyridine vs. 3-Bromo-5-(methylthio)pyridine Reactivity Profile

The 3,4-ortho substitution pattern of 3-bromo-4-(methylthio)pyridine confers a distinct electronic and steric environment that governs regioselectivity in SNAr reactions. When derived from 3-bromo-2-chloropyridine, nucleophilic attack by NaSMe occurs regioselectively at the 2-position (displacing chlorine) rather than at the 3-position (bromine), yielding 3-bromo-4-(methylthio)pyridine as the exclusive product . This regiocontrol is substrate-dependent: using 2-bromo-3-fluoropyridine instead directs NaSMe attack to the 2-position (displacing fluorine) to yield 2-bromo-3-(methylthio)pyridine. In contrast, the 3-bromo-5-(methylthio)pyridine regioisomer, lacking ortho halogen-methylthio substitution, does not participate in this regiocontrolled SNAr methodology and exhibits a fundamentally different reactivity profile with respect to nucleophilic aromatic substitution .

SNAr Regioselectivity Pyridine Functionalization Thioether Synthesis

Physicochemical Differentiation: Calculated Density of 3-Bromo-4-(methylthio)pyridine vs. 3-Bromo-2-(methylthio)pyridine

Calculated density values provide a measurable physicochemical distinction between bromo(methylthio)pyridine regioisomers. For 3-bromo-4-(methylthio)pyridine, the calculated density is 1.61±0.1 g/cm³ at 20°C and 760 Torr . In comparison, the regioisomer 3-bromo-2-(methylthio)pyridine (CAS 51933-77-8) also exhibits a calculated density of 1.61±0.1 g/cm³ under identical conditions . While the density values overlap within experimental uncertainty, this confirms that density alone does not differentiate these regioisomers—reinforcing that structural confirmation (e.g., NMR, HPLC retention time) is essential for quality control and procurement verification.

Physicochemical Properties Calculated Density Regioisomer Comparison

3-Bromo-4-(methylthio)pyridine (CAS 82257-12-3): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridine Scaffolds for Kinase Inhibitor Discovery

The compound serves as an essential precursor for constructing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines via a three-step sequence involving regiocontrolled SNAr, Sonogashira coupling, and halocyclization . This thieno[2,3-b]pyridine scaffold is structurally related to kinase inhibitor pharmacophores and offers a platform for structure-activity relationship (SAR) studies in drug discovery programs. The 3-bromo substituent retained after SNAr provides a reactive handle for further cross-coupling diversification, while the methylthio group can be oxidized to sulfoxide or sulfone to modulate electronic properties. This scaffold is not accessible via alternative regioisomers such as 3-bromo-5-(methylthio)pyridine, making 3-bromo-4-(methylthio)pyridine the mandatory starting material for this specific heterocyclic architecture .

Organic Synthesis: Regioselective Functionalization via Orthogonal Cross-Coupling and SNAr Strategies

The ortho-bromo/methylthio substitution pattern of 3-bromo-4-(methylthio)pyridine enables orthogonal functionalization strategies where the bromine atom can undergo Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) while the methylthio group remains stable under these conditions, particularly in the absence of copper co-catalysts . The methylthio group can subsequently be oxidized to sulfoxide or sulfone to alter electronic properties, or serve as a directing group for ortho-lithiation. This orthogonal reactivity distinguishes 3-bromo-4-(methylthio)pyridine from analogs where the methylthio group is positioned distal to the bromine, reducing the potential for chelation-assisted reactivity. Procurement of this specific regioisomer is essential for accessing this orthogonal functionalization manifold.

Catalysis Research: Precursor for Pyridylthioether Ligands in Phosphine-Free Suzuki-Miyaura Catalysis

The pyridylthioether structural motif derived from 3-bromo-4-(methylthio)pyridine can serve as an N,S-bidentate ligand framework for Pd(II) complexes. Such complexes have been demonstrated as efficient phosphine-free catalysts for Suzuki-Miyaura cross-coupling reactions under microwave irradiation in DMF and water . The 3,4-ortho substitution pattern of the parent pyridine dictates the bite angle and coordination geometry of the resulting Pd(II) complex, which directly influences catalytic activity and substrate scope. Regioisomers such as 3-bromo-5-(methylthio)pyridine would yield ligands with different N,S spatial arrangements, potentially altering catalytic efficiency and selectivity. Procurement of the correct regioisomer is therefore critical for reproducible catalyst synthesis and performance.

Agrochemical Intermediates: Building Block for Heterocyclic Crop Protection Agents

Bromo(methylthio)pyridines, including 3-bromo-4-(methylthio)pyridine, represent valuable building blocks for constructing novel pyridine-based agrochemicals, a class that includes commercially successful herbicides, fungicides, and insecticides . The bromine atom serves as a reactive handle for cross-coupling reactions, enabling rapid diversification of the pyridine core for bioactivity screening. The methylthio group offers an additional site for further functionalization (e.g., oxidation to sulfoxide/sulfone) to modulate physicochemical properties such as lipophilicity and metabolic stability. The unique 3,4-substitution pattern provides a distinct vector for scaffold elaboration compared to more common 2- or 4-substituted pyridine building blocks, offering opportunities for generating novel, patentable structures .

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